Biotin-PEG3-Azide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

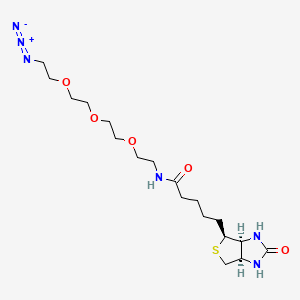

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32N6O5S/c19-24-21-6-8-28-10-12-29-11-9-27-7-5-20-16(25)4-2-1-3-15-17-14(13-30-15)22-18(26)23-17/h14-15,17H,1-13H2,(H,20,25)(H2,22,23,26)/t14-,15-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWFOOMQCYIGZBE-ZOBUZTSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32N6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Biotin-PEG3-Azide: A Technical Guide for Researchers in Bioconjugation and Drug Discovery

For researchers, scientists, and drug development professionals, Biotin-PEG3-Azide has emerged as a critical tool in the precise labeling, identification, and purification of biomolecules. This in-depth guide explores the core applications of this compound, providing detailed experimental protocols and quantitative data to facilitate its integration into various research workflows.

This compound is a biotinylation reagent featuring a biotin (B1667282) moiety, a triethylene glycol (PEG3) spacer, and a terminal azide (B81097) group. This molecular architecture makes it highly versatile for a range of applications, primarily centered around "click chemistry," a set of bioorthogonal reactions that are rapid, specific, and high-yielding. The hydrophilic PEG3 linker enhances the water solubility of the reagent and the resulting conjugates, while also minimizing steric hindrance between the biotin and the target biomolecule, thereby improving binding efficiency to avidin (B1170675) or streptavidin.[1][2]

The primary utility of this compound lies in its ability to covalently label alkyne-modified biomolecules through either the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[3] These reactions are bioorthogonal, meaning they proceed efficiently within complex biological systems without interfering with native biochemical processes.[4][5] This characteristic is paramount for applications such as in-situ labeling in live cells.

Core Applications in Research

The unique properties of this compound have led to its widespread adoption in several key research areas:

-

Chemical Proteomics: A major application is in the enrichment and identification of post-translationally modified (PTM) proteins.[6] Researchers can metabolically or enzymatically introduce an alkyne-bearing tag onto a specific PTM, which is then "clicked" to this compound. The biotinylated proteins can then be selectively captured using streptavidin-coated beads for subsequent analysis by mass spectrometry.

-

PROTAC Development: this compound serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[7][8] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The azide group allows for the convenient ligation of the biotin-PEG3 moiety to an alkyne-functionalized ligand for either the target protein or the E3 ligase.

-

Labeling of Biomolecules: The reagent is broadly used for the biotinylation of various alkyne-containing biomolecules, including DNA, oligonucleotides, lipids, and carbohydrates.[2] This enables their detection, purification, and visualization in a multitude of experimental setups.

-

Bio-orthogonal Labeling: In combination with metabolic labeling strategies, this compound allows for the specific tagging and subsequent analysis of newly synthesized biomolecules in cells and organisms.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of this compound in research applications.

| Parameter | Value | Context | Reference |

| Molecular Weight | 444.55 g/mol | Used for calculating molar concentrations. | |

| Purity | ≥95% (HPLC) | Ensures high-quality experimental results. | |

| Solubility | DMSO: ≥252 mg/mL (566.87 mM) | Provides guidance for preparing stock solutions. Sonication may be recommended for complete dissolution. | [8] |

| Water: 44.45 mg/mL (100 mM) | The PEG3 linker imparts good water solubility. | ||

| Storage Conditions | Powder: -20°C for up to 3 years | Proper storage is crucial to maintain reagent stability. | [8] |

| In solvent: -80°C for up to 1 year | Stock solutions should be stored at low temperatures to prevent degradation. | [8] |

Experimental Protocols

Below are detailed methodologies for key experiments utilizing this compound.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling in Cell Lysate

This protocol is adapted from a chemical proteomics workflow for the enrichment of modified peptides.[9]

Reagent Preparation:

-

This compound Stock Solution: Prepare a 1.25 mM stock solution in water.

-

TBTA Stock Solution: Prepare a 1.7 mM stock solution of tris(benzyltriazolylmethyl)amine (TBTA) in a 1:4 (v/v) mixture of DMSO and tert-butanol.

-

Copper(II) Sulfate (CuSO₄) Stock Solution: Prepare a 50 mM stock solution in water.

-

TCEP Stock Solution: Prepare a 50 mM stock solution of tris(2-carboxyethyl)phosphine (B1197953) (TCEP) in water.

Experimental Procedure:

-

Prepare the Click Reagent Cocktail: For each reaction, prepare 136 µL of the cocktail by mixing:

-

68 µL of TBTA stock solution

-

22.6 µL of CuSO₄ stock solution

-

22.6 µL of TCEP stock solution

-

22.6 µL of this compound stock solution

-

-

Initiate the Click Reaction: To each aliquot of cell lysate containing alkyne-modified proteins, add 110 µL of the click reagent cocktail. This results in final working concentrations of approximately 100 µM TBTA, 1 mM CuSO₄, 1 mM TCEP, and 25 µM this compound.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature with constant agitation.

-

Protein Precipitation: Following the incubation, precipitate the proteins by adding 10 volumes of cold acetone (B3395972) and incubating at -20°C overnight.

-

Downstream Processing: Pellet the precipitated proteins by centrifugation. The biotinylated proteins can then be redissolved, digested, and enriched using streptavidin-coated beads for mass spectrometry analysis.

Protocol 2: Small-Scale SP2E Workflow for Chemical Proteomics

This protocol outlines a high-throughput method for the enrichment of biotinylated proteins.[6]

Reagent Preparation:

-

This compound Stock Solution: 10 mM in DMSO.

-

TCEP Stock Solution: 100 mM in water.

-

TBTA Stock Solution: 16.7 mM in DMSO.

-

CuSO₄ Stock Solution: 50 mM in water.

-

Lysis Buffer: 20 mM HEPES, pH 7.5, 1% (v/v) NP-40, 0.2% (w/v) SDS.

Experimental Procedure:

-

Sample Preparation: In a 96-well plate, dilute 100 µg of protein from probe-treated and control lysates with lysis buffer to a final volume of 19 µL.

-

Prepare Master Mix: Prepare a master mix containing:

-

0.2 µL of this compound stock solution

-

0.2 µL of TCEP stock solution

-

0.125 µL of TBTA stock solution

-

-

Add Master Mix: Add the master mix to each sample and vortex gently.

-

Initiate Click Reaction: Initiate the reaction by adding 0.4 µL of CuSO₄ stock solution to each well.

-

Incubation: Incubate for 1.5 hours at room temperature with shaking (600 rpm).

-

Urea (B33335) Addition: Add 60 µL of 8 M urea to each replicate for subsequent processing.

Visualizations of Workflows and Pathways

The following diagrams illustrate key processes involving this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. vectorlabs.com [vectorlabs.com]

- 6. Transforming Chemical Proteomics Enrichment into a High-Throughput Method Using an SP2E Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | PROTAC Linker | TargetMol [targetmol.com]

- 9. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to Biotin-PEG3-Azide: Properties, Structure, and Applications

For researchers, scientists, and drug development professionals, Biotin-PEG3-Azide has emerged as a critical tool in the field of bioconjugation and chemical biology. Its unique structure, combining a biotin (B1667282) moiety for affinity purification, a polyethylene (B3416737) glycol (PEG) linker for enhanced solubility and reduced steric hindrance, and a terminal azide (B81097) group for click chemistry, makes it a versatile reagent for labeling and detecting biomolecules. This guide provides a comprehensive overview of its chemical properties, structure, and its application in experimental workflows.

Core Chemical Properties

This compound is a white to light yellow solid that is soluble in common organic solvents such as DMSO and DMF, and moderately soluble in water and phosphate-buffered saline (PBS).[1][2][3] The PEG linker not only improves its hydrophilicity but also separates the biotin group from the conjugated molecule, which is crucial for efficient binding to streptavidin.[2][4]

Quantitative Data Summary

For ease of reference, the key quantitative properties of this compound are summarized in the table below.

| Property | Value | References |

| Molecular Weight | 444.55 g/mol | |

| Molecular Formula | C18H32N6O5S | |

| CAS Number | 875770-34-6 | |

| Purity | ≥95% (typically determined by HPLC) | |

| Appearance | White to light yellow solid | |

| Solubility | DMSO (≥10 mg/mL), DMF (≥10 mg/mL), PBS (pH 7.2, ~10 mg/mL), Water (~44.45 mg/mL) | |

| Storage | Store at -20°C for long-term stability (up to 4 years). Stock solutions can be stored at -80°C for 6 months or -20°C for 1 month. |

Chemical Structure and Visualization

The structure of this compound consists of three key functional components: the biotin headgroup, a triethylene glycol (PEG3) spacer, and a terminal azide group. This structure is specifically designed for bioorthogonal chemistry applications.

Caption: Chemical structure of this compound.

Experimental Protocols and Applications

This compound is primarily used as a biotinylation reagent in "click chemistry" reactions. It can participate in both Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), allowing for the labeling of alkyne-containing biomolecules such as proteins, nucleic acids, and glycans.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol for Protein Labeling

This protocol outlines a general procedure for labeling an alkyne-modified protein with this compound.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

DMSO or DMF

-

Copper(II) sulfate (B86663) (CuSO4)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (B8700270) (reducing agent)

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand

-

Desalting column for purification

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in DMSO or DMF.

-

Prepare a 50 mM stock solution of CuSO4 in water.

-

Prepare a 100 mM stock solution of TCEP or sodium ascorbate in water.

-

Prepare a 10 mM stock solution of TBTA in DMSO.

-

-

Labeling Reaction:

-

In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-10 mg/mL.

-

Add this compound to a final concentration of 100-200 µM (a 10- to 20-fold molar excess over the protein is a good starting point).

-

Add TBTA to a final concentration of 100 µM.

-

Add CuSO4 to a final concentration of 50 µM.

-

Initiate the reaction by adding TCEP or sodium ascorbate to a final concentration of 1 mM.

-

-

Incubation:

-

Incubate the reaction mixture for 1-4 hours at room temperature with gentle shaking. The reaction can also be performed at 4°C overnight.

-

-

Purification:

-

Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.

-

Caption: CuAAC experimental workflow.

Application in Protein-Protein Interaction Studies

A primary application of this compound is in the identification of protein-protein interactions, which is fundamental to elucidating signaling pathways. The workflow typically involves metabolically or enzymatically incorporating an alkyne-containing unnatural amino acid into a protein of interest (the "bait"). Cells are then lysed, and the bait protein is labeled with this compound via click chemistry. The biotinylated bait, along with its interacting partners (the "prey"), is then captured using streptavidin-coated beads. After washing away non-specific binders, the protein complex is eluted and analyzed by mass spectrometry to identify the prey proteins.

Caption: Protein-protein interaction workflow.

This powerful technique allows for the identification of both stable and transient protein interactions within a cellular context, providing valuable insights into the composition and dynamics of signaling pathways.

Elucidating Signaling Pathways

While this compound is a tool for identifying protein interactions rather than a direct probe for a specific pathway, the data generated from its use is crucial for mapping these complex networks. For instance, identifying the interacting partners of a key signaling protein can reveal new components of a pathway or uncover crosstalk between different pathways.

Caption: Signaling pathway elucidation.

References

Technical Guide: Biotin-PEG3-Azide for Proteomic Analysis of Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of Biotin-PEG3-Azide, a key reagent in modern proteomics, with a focus on its application in the analysis of cellular signaling pathways. We will cover its chemical properties, detailed experimental protocols for its use in metabolic labeling, and a specific application in studying the mTOR signaling pathway.

Core Concepts: this compound in Bioorthogonal Chemistry

This compound is a bioorthogonal chemical reporter used for the biotinylation of alkyne-modified biomolecules. Its structure comprises three key functional components:

-

Biotin (B1667282): A vitamin with an exceptionally high affinity for streptavidin, enabling robust affinity purification and detection of labeled molecules.

-

PEG3 (Triethylene Glycol) Linker: A short, hydrophilic polyethylene (B3416737) glycol spacer that enhances the water solubility of the molecule and minimizes steric hindrance, facilitating efficient access of biotin to streptavidin.

-

Azide (B81097) Group: A chemical moiety that selectively reacts with terminal alkynes in a bioorthogonal reaction known as "click chemistry." This reaction is highly specific and does not interfere with native cellular processes.

The primary application of this compound is in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC), which form a stable triazole linkage between the azide and an alkyne-modified target.

Quantitative Data: this compound Properties

The chemical and physical properties of this compound are summarized in the table below. It is important to note that while slight variations in molecular weight may be cited depending on the source, the values presented here are the most widely accepted.

| Property | Value | References |

| Molecular Formula | C18H32N6O5S | [1][2][3][4] |

| Molecular Weight | 444.55 g/mol | [1][3][4] |

| CAS Number | 875770-34-6 | [1][2][3] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO, DMF, and water | [1] |

| Storage | Store at -20°C | [2] |

Application in Signaling Pathway Analysis: The OPP-ID Method for mTOR Signaling

A powerful application of this compound is in the identification of newly synthesized proteins (the "nascent proteome") in response to specific cellular signals. The O-propargyl-puromycin identification (OPP-ID) method leverages this reagent to study dynamic changes in protein translation downstream of signaling cascades, such as the mTOR pathway.[5]

The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism. By analyzing the nascent proteome, researchers can gain insights into how mTOR signaling controls these processes at the level of protein synthesis.

Below is a diagram illustrating the mTOR signaling pathway and its role in regulating protein synthesis.

Caption: The mTOR signaling pathway integrates signals from growth factors to regulate protein synthesis.

Experimental Workflow: OPP-ID

The OPP-ID method involves several key steps, from metabolic labeling of nascent proteins to their identification by mass spectrometry.

Caption: Experimental workflow for OPP-ID to identify nascent proteins.

Detailed Experimental Protocols

The following protocols are based on the methodology described by Forester et al. in PNAS for the OPP-ID technique.[5]

-

Cell Culture: Culture cells of interest (e.g., K562 cells) to the desired density. For suspension cells, a density of approximately 1.2 x 10^6 cells/mL is recommended.

-

OPP Treatment: Add O-propargyl-puromycin (OPP) directly to the cell culture medium to a final concentration of 20-50 µM.

-

Incubation: Incubate the cells for a short period (e.g., 1-2 hours) under normal growth conditions to allow for the incorporation of OPP into newly synthesized proteins.

-

Cell Harvesting: Harvest the cells by centrifugation and wash with ice-cold PBS.

-

Lysis Buffer: Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Lysis: Lyse the cells by sonication or other appropriate methods on ice.

-

Clarification: Clarify the lysate by centrifugation to remove cellular debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

-

Reaction Setup: In a microcentrifuge tube, combine the cell lysate (containing the OPP-labeled proteins) with the click chemistry reagents. For a typical reaction, the final concentrations should be:

-

This compound: 100 µM

-

Tris(2-carboxyethyl)phosphine (TCEP): 1 mM

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): 100 µM

-

Copper(II) Sulfate (CuSO4): 1 mM

-

-

Incubation: Incubate the reaction mixture at room temperature for 1 hour with gentle rotation.

-

Bead Preparation: Prepare streptavidin-conjugated magnetic beads by washing them according to the manufacturer's instructions.

-

Binding: Add the click chemistry reaction mixture to the prepared streptavidin beads and incubate for 1-2 hours at room temperature with rotation to allow for the binding of biotinylated proteins.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins. A series of washes with buffers of increasing stringency (e.g., wash buffer with 1% SDS, followed by washes with urea (B33335) and ammonium (B1175870) bicarbonate) is recommended.

-

Reduction and Alkylation: Resuspend the beads in a buffer containing a reducing agent (e.g., DTT) and incubate to reduce disulfide bonds. Follow this with the addition of an alkylating agent (e.g., iodoacetamide) to cap the free thiols.

-

Digestion: Wash the beads to remove the reduction and alkylation reagents. Resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate) and add trypsin. Incubate overnight at 37°C with shaking.

-

Peptide Elution: Collect the supernatant containing the digested peptides. Further elute any remaining peptides from the beads with an acidic solution (e.g., 0.1% trifluoroacetic acid).

-

Sample Preparation: Desalt the eluted peptides using a C18 StageTip or equivalent.

-

Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use a suitable database search engine (e.g., MaxQuant, Sequest) to identify and quantify the proteins from the MS/MS data. By comparing the proteomic profiles of cells under different conditions (e.g., with and without an mTOR inhibitor), researchers can identify proteins whose synthesis is regulated by the mTOR signaling pathway.

Conclusion

This compound is a versatile and powerful tool for researchers in cell biology and drug development. Its application in methods like OPP-ID allows for the sensitive and specific analysis of nascent proteomes, providing critical insights into the dynamic regulation of cellular processes by signaling pathways such as mTOR. The detailed protocols and conceptual framework provided in this guide are intended to facilitate the successful implementation of this technology in your research endeavors.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility of Biotin-PEG3-Azide in DMSO and Water

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a critical reagent in bioconjugation and drug development. Understanding the solubility of this molecule in common laboratory solvents like Dimethyl Sulfoxide (DMSO) and water is fundamental for the successful design and execution of experiments, particularly in applications such as click chemistry and proteomics.

This compound is a biotinylation reagent used for labeling molecules that contain alkyne groups through a copper-catalyzed or copper-free click reaction[1][2]. It features a biotin (B1667282) moiety for detection or purification via streptavidin binding, an azide (B81097) group for the click reaction, and a hydrophilic triethylene glycol (PEG3) spacer. This PEG linker not only separates the biotin from the target molecule to ensure efficient binding with streptavidin but also enhances the compound's aqueous solubility[3][4].

Quantitative Solubility Data

The solubility of this compound can vary significantly between suppliers, likely due to differences in synthesis, purification, and the hydration state of the final product. The data presented below has been compiled from various supplier technical data sheets. It is crucial to consult the Certificate of Analysis for batch-specific data.

| Supplier | Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |

| TargetMol | DMSO | 252 | 566.87 | Sonication is recommended[5]. |

| MedchemExpress | DMSO | 100 | 224.95 | Ultrasonic assistance is needed. Recommends using newly opened, non-hygroscopic DMSO[2]. |

| Tocris Bioscience | DMSO | 44.45 | 100 | Based on a molecular weight of 444.55 g/mol [1]. |

| Cayman Chemical | DMSO | 10 | ~22.5 | - |

| MedchemExpress | Water | 10 | 22.49 | Ultrasonic assistance is needed[2]. |

| Tocris Bioscience | Water | 44.45 | 100 | Based on a molecular weight of 444.55 g/mol [1]. |

| Cayman Chemical | PBS (pH 7.2) | 10 | ~22.5 | - |

Note: Molarity calculations are based on the molecular weight provided by the respective supplier (typically ~444.55 g/mol ).

As evidenced by the table, this compound generally exhibits high solubility in DMSO and moderate to good solubility in aqueous solutions[3]. The significant range in reported values underscores the importance of empirical verification for sensitive applications. For aqueous solutions, solubility can be enhanced by first dissolving the compound in a small amount of DMSO and then diluting it with the desired aqueous buffer[6].

Experimental Protocols

Protocol 1: General Method for Determining Thermodynamic Solubility (Shake-Flask Method)

This protocol outlines the universally recognized shake-flask method for assessing the thermodynamic solubility of a compound.

-

Preparation : Add an excess amount of this compound solid to a known volume of the solvent (e.g., DMSO or ultrapure water) in a sealed vial. The excess solid is crucial to ensure a saturated solution is formed.

-

Equilibration : Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker or rotator for a predetermined period (typically 24-48 hours) to ensure the solution reaches equilibrium.

-

Phase Separation : After equilibration, allow the vial to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the excess solid.

-

Sample Collection : Carefully collect a precise volume of the clear supernatant without disturbing the solid pellet.

-

Dilution : Dilute the supernatant with an appropriate solvent to bring the concentration within the quantifiable range of the chosen analytical method.

-

Quantification : Determine the concentration of the dissolved this compound in the diluted supernatant using a validated analytical technique, such as HPLC-UV or LC-MS.

-

Calculation : Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mM.

Protocol 2: Preparation of Stock Solutions

This protocol provides a practical guide for preparing high-concentration stock solutions for experimental use.

-

Reagent Handling : Bring the vial of this compound to room temperature before opening to minimize moisture condensation. If using DMSO, use a new, unopened bottle or a properly stored, anhydrous grade, as hygroscopic DMSO can impact solubility[2].

-

Weighing : Weigh the desired mass of the solid compound in a suitable microcentrifuge tube or vial.

-

Solvent Addition : Add the calculated volume of solvent (e.g., DMSO) to achieve the target concentration. For example, to prepare a 100 mM stock solution from a compound with a molecular weight of 444.55 g/mol , add 22.5 µL of DMSO for every 1 mg of solid.

-

Dissolution : Vortex the mixture thoroughly. If the solid does not dissolve completely, sonicate the vial in an ultrasonic water bath for 5-10 minute intervals[2][7]. Gentle heating (to 37°C) can also be applied to aid dissolution[7].

-

Aqueous Solution Preparation (if required) : To prepare an aqueous stock solution, it is often recommended to first create a high-concentration stock in DMSO and then perform a serial dilution into the aqueous buffer of choice (e.g., PBS)[6].

-

Storage : Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles[2][5]. Manufacturer guidelines suggest that solutions in DMSO are stable for up to 6 months at -80°C[2].

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for biotinylating an alkyne-modified protein using this compound via a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Caption: Workflow for protein biotinylation using CuAAC click chemistry.

References

- 1. This compound | Biochemicals and Molecular Biology | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Biotin-PEG3-N3 | CAS:875770-34-6 | Biopharma PEG [biochempeg.com]

- 5. This compound | PROTAC Linker | TargetMol [targetmol.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. glpbio.com [glpbio.com]

Biotin-PEG3-Azide: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the stability and optimal storage conditions for Biotin-PEG3-Azide, a critical reagent in bioconjugation, proteomics, and drug development. Understanding the chemical properties and handling requirements of this molecule is paramount for ensuring experimental reproducibility and the integrity of research outcomes.

Chemical Properties and Handling

This compound is a versatile biotinylation reagent that incorporates a polyethylene (B3416737) glycol (PEG) spacer to enhance hydrophilicity and an azide (B81097) moiety for bioorthogonal "click chemistry" reactions.[1] The material is generally stable under normal ambient and anticipated storage and handling conditions.[2] However, its reactivity and long-term stability are contingent upon proper storage and handling.

General Handling Precautions:

-

Acclimatization: Before opening, the container should be brought to room temperature to prevent moisture condensation.[3]

-

Ventilation: Use in a well-ventilated area to avoid inhalation of dust particles.[2][4]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and protective clothing, to avoid contact with skin and eyes.

-

Incompatibilities: Avoid contact with strong oxidizing agents, with which it can react violently.

Recommended Storage Conditions

The shelf life of this compound is highly dependent on whether it is in solid form or dissolved in a solvent. The following tables summarize the recommended storage conditions based on manufacturer data sheets and safety documents.

Table 1: Storage of Solid (Powder) this compound

| Storage Temperature | Duration/Stability | Source(s) |

| -20°C | ≥ 4 years | |

| -20°C | 3 years | |

| -20°C | 24 months (2 years) | |

| 4°C | 2 years | |

| -5°C | Not specified; keep dry and avoid sunlight | |

| Room Temperature | Suitable for transportation (up to 3 weeks) |

Table 2: Storage of this compound in Solution

| Solvent | Storage Temperature | Duration/Stability | Source(s) |

| Various (e.g., DMSO, water) | -80°C | 6 months to 1 year | |

| Various (e.g., DMSO, water) | -20°C | 1 month | |

| Aqueous Buffer | Not specified | Not recommended for more than one day |

Key Recommendations for Solutions:

-

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes before freezing.

-

For long-term storage of azide-labeled biomolecules, temperatures of -20°C or -80°C are ideal.

Solubility Profile

Properly dissolving this compound is the first step in its application. The PEG spacer enhances its solubility in aqueous solutions compared to non-PEGylated biotin-azide.

Table 3: Solubility Data for this compound

| Solvent | Concentration | Source(s) |

| DMSO | ~252 mg/mL (566.87 mM) | |

| DMSO | 10 mg/mL | |

| DMSO | Soluble to 100 mM | |

| Water | Soluble to 100 mM | |

| PBS (pH 7.2) | 10 mg/mL | |

| DMF | 10 mg/mL | |

| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL |

For maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in an organic solvent like DMSO and then dilute it with the desired aqueous buffer.

Chemical Stability and Degradation Pathways

The stability of this compound is primarily influenced by the integrity of the azide and biotin (B1667282) functional groups.

Caption: Key environmental factors influencing the stability of this compound.

-

Azide Group: The azide functional group is susceptible to reduction by common laboratory reagents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), which converts it to an amine. This reaction eliminates its ability to participate in click chemistry. Therefore, contact with reducing agents must be avoided.

-

Hydrolysis: Like many reagents, long-term storage in aqueous solutions can lead to hydrolysis, particularly at non-neutral pH. It is recommended to prepare aqueous solutions fresh and avoid storing them for more than a day.

-

Light Sensitivity: While not extensively documented for this specific molecule, azide-containing compounds can be light-sensitive. Storing solutions in the dark or in amber vials is a prudent measure to prevent potential photochemical reactions.

Experimental Protocols and Workflows

Generalized Protocol for Stability Assessment

While specific stability studies for this compound are not publicly detailed, a generalized protocol for assessing its stability in solution would involve the following steps.

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.

-

Aliquotting and Incubation: Aliquot the stock solution into separate vials. Dilute these into different buffer conditions (e.g., varying pH, presence of other reagents) to be tested. Incubate the samples under controlled conditions (e.g., specific temperatures: 4°C, 25°C, 37°C; light vs. dark).

-

Time-Point Sampling: At designated time points (e.g., 0, 1, 3, 7, 14, 30 days), remove one aliquot from each condition and immediately freeze it at -80°C to halt further degradation.

-

Activity Assay: To assess the remaining functional azide, perform a standardized click chemistry reaction.

-

React the aged this compound sample with an excess of an alkyne-functionalized fluorescent reporter molecule (e.g., DBCO-Fluor 488).

-

The reaction should be carried out under controlled conditions for a fixed duration.

-

-

Quantification:

-

Use High-Performance Liquid Chromatography (HPLC) to separate the unreacted fluorescent reporter, the this compound, and the resulting fluorescent triazole product.

-

Quantify the peak area of the fluorescent product. The amount of product formed is directly proportional to the amount of active this compound remaining in the aged sample.

-

-

Data Analysis: Plot the percentage of remaining active reagent against time for each condition to determine the degradation rate and half-life.

Application Workflow: Click Chemistry Labeling

This compound is a key reagent for attaching biotin to molecules containing an alkyne group via a copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click reaction.

Caption: A typical experimental workflow for labeling a biomolecule using this compound.

Application in PROTAC Synthesis

This compound can serve as a PEG-based linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.

Caption: Role of this compound as a linker in a synthetic route for a PROTAC or probe.

Conclusion

This compound is a robust and versatile chemical tool. Its efficacy is directly tied to its chemical integrity, which can be preserved through adherence to strict storage and handling protocols. For the solid form, storage at -20°C provides excellent long-term stability for several years. For solutions, preparation of fresh batches for immediate use is ideal, with short-term storage of aliquots at -80°C being a viable option. By following these guidelines, researchers and developers can ensure the reliability of their biotinylation and bioconjugation experiments, leading to more accurate and reproducible scientific outcomes.

References

An In-depth Technical Guide to the Mechanism and Application of Biotin-PEG3-Azide in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Biotin-PEG3-Azide, a key reagent in the field of bioconjugation. We will delve into its mechanism of action in click chemistry, present quantitative data for reaction comparison, provide detailed experimental protocols for its use, and illustrate relevant workflows and reaction pathways.

Core Concepts: Understanding this compound

This compound is a versatile biotinylation reagent designed for the targeted labeling of biomolecules. Its structure is tripartite, consisting of:

-

Biotin (B1667282): A vitamin with an exceptionally high affinity for streptavidin and avidin (B1170675) proteins. This interaction is fundamental for the detection, purification, and immobilization of biotinylated molecules.

-

PEG3 Linker: A short, hydrophilic polyethylene (B3416737) glycol spacer. This linker enhances the aqueous solubility of the reagent and provides spatial separation between the biotin moiety and the target biomolecule. This separation minimizes steric hindrance, ensuring efficient binding of the biotin to streptavidin or avidin.

-

Azide (B81097) Group (-N3): A reactive functional group that serves as one half of the "click chemistry" ligation pair. It is bioorthogonal, meaning it does not react with naturally occurring functional groups in biological systems, ensuring highly specific labeling.

The primary function of this compound is to covalently attach a biotin label to a biomolecule that has been modified to contain an alkyne functional group. This is achieved through a highly efficient and specific set of reactions known as click chemistry.

Mechanism of Action in Click Chemistry

This compound is predominantly used in two types of click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used method for forming a stable triazole linkage between a terminal alkyne and an azide. The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., copper(II) sulfate) and a reducing agent (e.g., sodium ascorbate).

Mechanism: The Cu(I) catalyst coordinates with the terminal alkyne, lowering the pKa of the terminal proton and facilitating the formation of a copper acetylide intermediate. This intermediate then reacts with the azide group of this compound in a [3+2] cycloaddition to form a stable 1,4-disubstituted triazole ring. This reaction is characterized by high yields and specificity.

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free alternative to CuAAC. This is particularly advantageous for in vivo studies or when working with biomolecules that are sensitive to copper-induced damage. SPAAC utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), instead of a terminal alkyne.

Mechanism: The high ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition reaction with an azide. This allows the reaction to proceed rapidly at physiological temperatures and pH without the need for a catalyst. The reaction between the DBCO group on a modified biomolecule and the azide of this compound results in the formation of a stable triazole linkage.

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism.

Quantitative Data: CuAAC vs. SPAAC

The choice between CuAAC and SPAAC often depends on the specific application, balancing the need for speed and biocompatibility. Here is a summary of key quantitative parameters.

| Parameter | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) with DBCO |

| Typical 2nd Order Rate Constant | ~10 M⁻¹s⁻¹ (with 20 µM Cu(I)) | ~0.1 M⁻¹s⁻¹ |

| Reaction Time | Generally faster; minutes to a few hours for high yield. | Slower than CuAAC; typically requires longer incubation (hours to overnight). |

| Biocompatibility | Potentially cytotoxic due to copper catalyst; requires chelating ligands for in vivo use. | Excellent; no toxic metal catalyst required, ideal for live-cell and in vivo applications. |

| Efficiency in Proteomics | Higher protein identification (229 proteins identified in one study). | Lower protein identification (188 proteins identified in the same study). |

| Efficiency for RNA Labeling | Can cause RNA degradation. | Higher biotinylation efficiency and less RNA degradation observed. |

| Specificity | Highly specific for terminal alkynes and azides. | Highly specific for strained alkynes and azides. |

| Yield | High to quantitative yields are common. | High to quantitative yields, though may require longer reaction times. |

Experimental Protocols

The following are detailed protocols for the biotinylation of proteins and oligonucleotides using this compound.

Protocol 1: Biotinylation of Alkyne-Modified Protein via CuAAC

This protocol is adapted for a typical labeling reaction of a protein that has been metabolically or chemically modified to contain a terminal alkyne.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

This compound.

-

Dimethyl sulfoxide (B87167) (DMSO).

-

Copper(II) sulfate (B86663) (CuSO₄).

-

Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate.

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand.

-

Desalting column (e.g., PD-10) or spin filter for purification.

Procedure:

-

Prepare Stock Solutions:

-

This compound: Dissolve in DMSO to a final concentration of 10 mM.

-

CuSO₄: Dissolve in deionized water to a final concentration of 50 mM.

-

TCEP: Dissolve in deionized water to a final concentration of 50 mM. (Prepare fresh).

-

TBTA: Dissolve in DMSO to a final concentration of 10 mM.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-5 mg/mL in a reaction volume of 500 µL.

-

Add this compound stock solution to a final concentration of 100 µM.

-

Add TBTA stock solution to a final concentration of 100 µM.

-

Add CuSO₄ stock solution to a final concentration of 1 mM.

-

Initiate the reaction by adding TCEP stock solution to a final concentration of 1 mM.

-

-

Incubation:

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.

-

-

Purification:

-

Remove the excess biotinylation reagent and copper catalyst by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS).

-

Alternatively, use a spin filter with an appropriate molecular weight cutoff to exchange the buffer and remove small molecule reactants.

-

-

Verification:

-

Confirm biotinylation using a Western blot with streptavidin-HRP or by mass spectrometry.

-

Protocol 2: Biotinylation of DBCO-Modified Protein via SPAAC

This protocol is for the copper-free labeling of a protein that has been functionalized with a DBCO group.

Materials:

-

DBCO-modified protein in an azide-free buffer (e.g., PBS).

-

This compound.

-

DMSO.

-

Desalting column or spin filter.

Procedure:

-

Prepare Stock Solution:

-

This compound: Dissolve in DMSO to a final concentration of 10 mM.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the DBCO-modified protein to a final concentration of 1-5 mg/mL.

-

Add the this compound stock solution to a 10-20-fold molar excess over the protein.

-

-

Incubation:

-

Incubate the reaction at room temperature for 4-12 hours or overnight at 4°C with gentle shaking.

-

-

Purification:

-

Remove unreacted this compound using a desalting column or by buffer exchange with a spin filter.

-

-

Verification:

-

Confirm biotinylation by Western blot with streptavidin-HRP or mass spectrometry.

-

Protocol 3: Labeling of 5'-Alkyne-Modified Oligonucleotide via CuAAC

This protocol outlines the labeling of a synthetic oligonucleotide containing a 5'-terminal alkyne.

Materials:

-

5'-Alkyne-modified oligonucleotide.

-

This compound.

-

DMSO.

-

Triethylammonium acetate (B1210297) (TEAA) buffer (2 M, pH 7.0).

-

Copper(II) sulfate (CuSO₄).

-

Sodium Ascorbate.

-

TBTA.

-

Lithium perchlorate (B79767) in acetone (B3395972) (for precipitation).

Procedure:

-

Prepare Stock Solutions:

-

This compound: 10 mM in DMSO.

-

CuSO₄/TBTA: Prepare a 10 mM solution of the pre-mixed complex in 55% aqueous DMSO.

-

Sodium Ascorbate: 50 mM in deionized water (prepare fresh).

-

-

Reaction Setup:

-

Dissolve the alkyne-modified oligonucleotide in nuclease-free water.

-

Add TEAA buffer to a final concentration of 0.2 M.

-

Add DMSO to 50% of the final volume.

-

Add this compound stock solution to a 1.5-fold molar excess over the oligonucleotide.

-

Add Sodium Ascorbate stock solution to a final concentration of 2.5 mM.

-

Add the CuSO₄/TBTA complex to a final concentration of 0.5 mM.

-

-

Incubation:

-

Incubate the reaction at room temperature overnight in the dark.

-

-

Purification:

-

Precipitate the labeled oligonucleotide by adding at least a 4-fold excess volume of 3% lithium perchlorate in acetone.

-

Incubate at -20°C for 30 minutes.

-

Centrifuge to pellet the oligonucleotide, wash with cold acetone, and air dry.

-

Further purification can be performed by HPLC or PAGE.

-

Visualizing Workflows and Relationships

Graphviz diagrams are provided to illustrate key experimental workflows and logical relationships involving this compound.

Workflow for Proteomic Identification of Post-Translationally Modified Proteins

This workflow outlines the steps for identifying proteins with a specific post-translational modification (PTM) using metabolic labeling and click chemistry.

Caption: Proteomic workflow for identifying PTMs using this compound.

Synthesis of an Antibody-Drug Conjugate (ADC) using SPAAC

This diagram illustrates a common strategy for creating an ADC where the drug is attached to the antibody via a this compound linker in a copper-free manner.

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis via SPAAC.

This guide provides the foundational knowledge and practical protocols for utilizing this compound in a variety of research and development settings. Its versatility and the robustness of click chemistry make it an invaluable tool for modern molecular science.

The Pivotal Role of the PEG3 Linker in Biotin-PEG3-Azide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical functions of the triethylene glycol (PEG3) linker within the Biotin-PEG3-Azide molecule, a cornerstone reagent in modern bioconjugation, proteomics, and drug development. We will delve into the physicochemical properties conferred by the PEG3 moiety, provide detailed experimental protocols for its application, and visualize key experimental workflows.

Core Concepts: Understanding the Tripartite Structure

This compound is a trifunctional molecule, with each component playing a distinct and vital role:

-

Biotin (B1667282): A vitamin with an exceptionally high affinity for streptavidin and avidin (B1170675) proteins. This interaction is one of the strongest non-covalent bonds known in nature, making it an ideal handle for affinity purification, immobilization, and detection of target molecules.

-

Azide (B81097) (N₃): A bioorthogonal functional group that readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry" reactions. This allows for the highly specific and efficient covalent labeling of alkyne-modified biomolecules.

-

PEG3 Linker: A short, hydrophilic polyethylene (B3416737) glycol spacer that connects the biotin and azide moieties. The properties of this linker are central to the utility and efficacy of the entire molecule.

The Functional Significance of the PEG3 Linker

The PEG3 linker is not merely a passive connector; it imparts several advantageous properties to the this compound reagent and the resulting bioconjugates.

Enhanced Solubility: The hydrophilic nature of the ethylene (B1197577) glycol repeats significantly increases the aqueous solubility of the entire molecule.[1][2] This is crucial for biological applications, as it allows for efficient conjugation in aqueous buffers without the need for harsh organic solvents that could denature sensitive biomolecules like proteins.

Reduced Steric Hindrance: The flexible and extended nature of the PEG3 linker provides spatial separation between the biotin tag and the conjugated biomolecule.[3][4] This increased distance minimizes steric hindrance, ensuring that the biotin moiety remains accessible for efficient binding to streptavidin or avidin.

Improved Biocompatibility and Reduced Immunogenicity: Polyethylene glycol is well-known for its biocompatibility and low immunogenicity.[5] While the short PEG3 linker's effect is less pronounced than that of longer PEG chains, it contributes to the overall biocompatibility of the conjugated molecule.

Minimal Perturbation of Biomolecule Function: Due to its inert and flexible nature, the PEG3 linker is less likely to interfere with the native structure and function of the biomolecule to which it is attached, compared to more rigid or hydrophobic linkers.

While direct quantitative data on the impact of a short PEG3 linker on protein stability is limited, studies on PEGylation, in general, suggest that even short PEG chains can contribute to a protein's thermal stability and reduce its propensity for aggregation upon heat treatment.

Data Presentation: Physicochemical Properties of this compound

The following table summarizes the key quantitative data for this compound, providing a quick reference for researchers.

| Property | Value | Citation(s) |

| Molecular Weight | 444.55 g/mol | |

| Molecular Formula | C₁₈H₃₂N₆O₅S | |

| Purity | ≥95% (HPLC) | |

| Appearance | White to off-white solid | |

| Solubility | - DMSO: ≥ 10 mg/mL - Water: Soluble - PBS (pH 7.2): Soluble | |

| Storage Conditions | Store at -20°C for long-term stability. Can be shipped at ambient temperature. | |

| Spacer Arm Length | 15.1 Å (Calculated based on the extended conformation of the PEG3 linker and the valeric acid spacer of biotin) |

Experimental Protocols

The primary application of this compound is the biotinylation of alkyne-containing molecules via click chemistry. Below are detailed protocols for the most common experimental workflows.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes the biotinylation of a protein that has been metabolically or chemically modified to contain an alkyne group.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, non-amine containing buffers are recommended)

-

This compound

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agent)

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand

-

DMSO

-

Deionized water

Protocol:

-

Prepare Stock Solutions:

-

This compound: 10 mM in DMSO.

-

CuSO₄: 50 mM in deionized water.

-

TCEP or Sodium Ascorbate: 50 mM in deionized water (prepare fresh).

-

TBTA: 1.7 mM in a 1:4 (v/v) mixture of DMSO and tert-butanol.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-10 µM in a total reaction volume of 100 µL.

-

Add this compound to a final concentration of 100 µM (a 10 to 100-fold molar excess over the protein).

-

Add TCEP or Sodium Ascorbate to a final concentration of 1 mM.

-

Add TBTA to a final concentration of 100 µM.

-

Initiate the reaction by adding CuSO₄ to a final concentration of 1 mM.

-

-

Incubation:

-

Incubate the reaction mixture for 1-4 hours at room temperature with gentle shaking.

-

-

Purification:

-

Remove excess reagents and byproducts by methods such as dialysis, size exclusion chromatography, or protein precipitation (e.g., with cold acetone).

-

-

Validation:

-

Confirm successful biotinylation via a Western blot using streptavidin-HRP or by mass spectrometry.

-

Workflow for Identifying Post-Translational Modifications (PTMs)

This workflow outlines the use of this compound to enrich and identify proteins with specific PTMs that have been metabolically labeled with an alkyne-containing precursor.

Workflow Steps:

-

Metabolic Labeling: Culture cells in the presence of an alkyne-modified metabolic precursor (e.g., an alkyne-modified sugar for glycosylation studies or an alkyne-modified amino acid).

-

Cell Lysis: Harvest the cells and prepare a cell lysate under denaturing or non-denaturing conditions, depending on the experimental goal.

-

Click Chemistry Reaction: Perform a CuAAC reaction as described in Protocol 4.1 to attach this compound to the alkyne-modified proteins in the lysate.

-

Streptavidin Affinity Purification:

-

Incubate the biotinylated lysate with streptavidin-conjugated beads (e.g., agarose (B213101) or magnetic beads) for 1-2 hours at 4°C with rotation.

-

Wash the beads extensively with a series of buffers to remove non-specifically bound proteins. A common wash series includes a high-salt buffer, a low-salt buffer, and a denaturing buffer (e.g., containing urea).

-

-

Elution: Elute the captured proteins from the streptavidin beads. This can be achieved by boiling the beads in SDS-PAGE loading buffer or by using a cleavable biotin-azide reagent and eluting with a specific cleaving agent.

-

Proteomic Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Perform in-gel digestion of the protein bands with trypsin.

-

Analyze the resulting peptides by LC-MS/MS to identify the proteins and map the sites of modification.

-

Mandatory Visualizations

Logical Relationship of this compound Components

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Kinase-Catalyzed Biotinylation to Map Cell Signaling Pathways: Application to Epidermal Growth Factor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biotin-xx.com [biotin-xx.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Biotin-PEG3-Azide for Labeling Alkyne-Containing Biomolecules

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Biotin-PEG3-Azide, a versatile reagent for the biotinylation of alkyne-modified biomolecules through click chemistry. It covers the core principles of this technology, detailed experimental protocols for key applications, quantitative data for reaction optimization, and troubleshooting guidance.

Introduction to this compound and Click Chemistry

This compound is a chemical probe that combines three key functional elements: a biotin (B1667282) moiety for high-affinity binding to streptavidin, a triethylene glycol (PEG3) spacer to enhance solubility and reduce steric hindrance, and a terminal azide (B81097) group for covalent ligation to alkyne-containing molecules.[1][2][3] This reagent is a cornerstone of "click chemistry," a set of bioorthogonal reactions that are rapid, specific, and high-yielding.[4]

The primary application of this compound is in the detection and purification of biomolecules that have been metabolically, enzymatically, or chemically tagged with an alkyne group. The azide group of this compound reacts with the alkyne group on the target biomolecule to form a stable triazole linkage.[5] This reaction can be catalyzed by copper(I) in a process known as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or it can proceed without a catalyst using a strained cyclooctyne (B158145) in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][5]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

| Property | Value | References |

| Molecular Formula | C₁₈H₃₂N₆O₅S | [5][6] |

| Molecular Weight | 444.55 g/mol | [5][6] |

| CAS Number | 875770-34-6 | [5][7] |

| Appearance | White to off-white solid | [7] |

| Solubility | Soluble in DMSO, DMF, and water | [7][8] |

| Storage | Store at -20°C, desiccated. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months. | [1][7][9] |

Core Applications and Experimental Workflows

This compound is instrumental in a variety of applications, from proteomics to genomics. The general workflow for these applications is depicted below.

Proteomic Analysis of Post-Translationally Modified Proteins

Metabolic labeling with alkyne-containing analogs of natural substrates allows for the study of post-translational modifications (PTMs) such as glycosylation and lipidation. For instance, cells can be cultured with peracetylated N-azidoacetylgalactosamine (Ac4GalNAz) to label O-GlcNAcylated proteins with an azide group, which can then be detected with an alkyne-biotin probe. This approach enables the enrichment and identification of proteins with specific PTMs.

Nascent DNA and RNA Synthesis Analysis (EdU-Seq)

5-ethynyl-2'-deoxyuridine (EdU) is a nucleoside analog that is incorporated into newly synthesized DNA. Following EdU labeling, this compound can be "clicked" onto the EdU to allow for the purification and subsequent sequencing of nascent DNA, a technique known as EdU-Seq. A similar approach can be used with 5-ethynyluridine (B57126) (EU) to study newly synthesized RNA.

Detailed Experimental Protocols

Protocol 1: Metabolic Labeling and Analysis of Glycoproteins

This protocol describes the metabolic labeling of glycoproteins with an alkyne-containing sugar and subsequent detection with this compound.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Peracetylated N-pentenoyl-D-mannosamine (Ac4ManNAl)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

This compound

-

Click chemistry reaction buffer kit (containing copper(II) sulfate (B86663), a copper ligand like THPTA, and a reducing agent like sodium ascorbate)

-

Streptavidin-agarose beads

-

Wash buffers (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

SDS-PAGE gels and Western blotting apparatus

-

Anti-biotin antibody or streptavidin-HRP conjugate

Procedure:

-

Metabolic Labeling: Culture cells in the presence of 25-50 µM Ac4ManNAl for 24-48 hours.

-

Cell Lysis: Harvest and wash the cells with PBS. Lyse the cells in lysis buffer on ice for 30 minutes.

-

Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay.

-

Click Chemistry Reaction:

-

To 1 mg of protein lysate, add the copper(II) sulfate and copper ligand premix.

-

Add 10-50 µM this compound.

-

Initiate the reaction by adding the reducing agent.

-

Incubate at room temperature for 1-2 hours with gentle rotation.

-

-

Affinity Purification:

-

Add streptavidin-agarose beads to the reaction mixture and incubate for 1 hour at 4°C with rotation.

-

Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the biotinylated proteins by boiling the beads in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-biotin antibody or streptavidin-HRP.

-

Protocol 2: In-Gel Fluorescence Detection of Labeled Proteins

This protocol allows for the visualization of alkyne-labeled proteins directly in an SDS-PAGE gel.

Materials:

-

Cell lysate containing alkyne-labeled proteins

-

This compound

-

Click chemistry reaction buffer kit

-

SDS-PAGE gels

-

Fluorescently labeled streptavidin (e.g., Streptavidin-Alexa Fluor 488)

-

Gel imaging system

Procedure:

-

Click Chemistry in Solution: Perform the click chemistry reaction as described in Protocol 1, steps 4.1-4.4.

-

SDS-PAGE: Separate the proteins by SDS-PAGE.

-

In-Gel Staining:

-

After electrophoresis, fix the gel (e.g., in 50% methanol, 10% acetic acid) for 30 minutes.

-

Wash the gel with water.

-

Incubate the gel with a solution of fluorescently labeled streptavidin in a suitable buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature, protected from light.

-

Wash the gel extensively with water to remove unbound streptavidin.

-

-

Imaging: Image the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths.[10][11][12][13][14]

Quantitative Data and Performance Comparison

The efficiency of the click chemistry reaction is crucial for the successful labeling and analysis of biomolecules. The choice between CuAAC and SPAAC depends on the specific experimental requirements, with a trade-off between reaction speed and biocompatibility.

| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | References |

| Reaction Rate | Very fast (minutes to hours) | Slower (hours) | [15][16][17] |

| Catalyst Required | Yes (Copper I) | No | [15][16][17] |

| Biocompatibility | Potentially cytotoxic due to copper | Generally biocompatible | [15][16][17] |

| Signal-to-Noise Ratio | High with optimized protocols | Can have higher background due to non-specific reactions of strained alkynes | [16] |

| Identified Proteins (O-GlcNAc Proteomics) | 229 | 188 | [18] |

Signaling Pathway Analysis: The Ras Pathway

Metabolic labeling with alkyne analogs is a powerful tool to study the post-translational modifications that regulate signaling pathways. The Ras family of small GTPases, which are key regulators of cell proliferation, differentiation, and survival, undergo farnesylation and palmitoylation, lipid modifications that are essential for their membrane localization and function.[19][20][21][22][23] Alkyne-containing analogs of farnesyl and palmitoyl (B13399708) precursors can be used to metabolically label Ras proteins, allowing for their subsequent detection and analysis using this compound.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| No or low signal | Inefficient metabolic labeling. | Optimize concentration of the alkyne analog and labeling time. |

| Incomplete click reaction. | Ensure fresh preparation of the reducing agent. Optimize the concentration of copper, ligand, and this compound. | |

| Inefficient purification. | Ensure sufficient binding capacity of streptavidin beads. Optimize washing steps. | |

| High background | Non-specific binding to streptavidin beads. | Pre-clear the lysate with unconjugated beads. Increase the stringency of the wash buffers. |

| Non-specific reaction of the click reagents. | Use a copper ligand to minimize side reactions. For live-cell applications, consider using SPAAC. | |

| Protein degradation | Protease activity during lysis and incubation. | Use a comprehensive protease inhibitor cocktail. Keep samples on ice. |

Conclusion

This compound is a powerful and versatile tool for the study of alkyne-modified biomolecules. Its application in conjunction with metabolic labeling and click chemistry has significantly advanced our ability to investigate complex biological processes such as post-translational modifications and nascent biopolymer synthesis. By carefully selecting the appropriate click chemistry method and optimizing reaction conditions, researchers can achieve highly specific and sensitive labeling for a wide range of downstream applications in basic research and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Click Chemistry [organic-chemistry.org]

- 3. vectorlabs.com [vectorlabs.com]

- 4. abpbio.com [abpbio.com]

- 5. This compound, 875770-34-6 | BroadPharm [broadpharm.com]

- 6. This compound | C18H32N6O5S | CID 60146223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lumiprobe.com [lumiprobe.com]

- 8. caymanchem.com [caymanchem.com]

- 9. carlroth.com [carlroth.com]

- 10. In-gel detection of biotin–protein conjugates with a green fluorescent streptavidin probe - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. Detection of biotinylated proteins in polyacrylamide gels using an avidin-fluorescein conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchonline.jcu.edu.au [researchonline.jcu.edu.au]

- 14. In-gel detection of biotin–protein conjugates with a green fluorescent streptavidin probe - Analytical Methods (RSC Publishing) DOI:10.1039/C4AY02666G [pubs.rsc.org]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. portlandpress.com [portlandpress.com]

- 20. JCI - Mechanisms for regulation of RAS palmitoylation and plasma membrane trafficking in hematopoietic malignancies [jci.org]

- 21. A non-farnesylated Ha-Ras protein can be palmitoylated and trigger potent differentiation and transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The Differential Palmitoylation States of N-Ras and H-Ras Determine Their Distinct Golgi Sub-compartment Localizations - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Biotin-PEG3-Azide in PROTAC Development: An In-depth Technical Guide

Executive Summary: Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate target proteins by hijacking the body's own cellular disposal machinery. These heterobifunctional molecules are composed of a ligand that binds to the protein of interest, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The strategic choice of this linker is critical to the efficacy of the PROTAC. This technical guide delves into the applications of Biotin-PEG3-Azide as a versatile linker in the development of PROTACs. We will explore its role in enabling modular synthesis through click chemistry, its impact on the physicochemical properties of the final PROTAC molecule, and provide detailed experimental protocols for the synthesis and evaluation of these targeted protein degraders. This guide is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation.

The Role of this compound in PROTAC Architecture

This compound serves as a trifunctional linker, bringing together the target protein-binding ligand and the E3 ligase-recruiting ligand, while also incorporating a biotin (B1667282) moiety. Each component of this linker plays a distinct and advantageous role in the development and application of PROTACs.

Polyethylene Glycol (PEG) Linker: The PEG portion of the linker, consisting of three ethylene (B1197577) glycol units, imparts favorable physicochemical properties to the PROTAC molecule. PROTACs are often large and can suffer from poor solubility and cell permeability. The hydrophilic nature of the PEG linker can enhance the aqueous solubility of the PROTAC, which is crucial for its biological activity.[1] Furthermore, the flexibility and length of the PEG chain can be fine-tuned to optimize the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, a critical step for efficient protein degradation.

Azide (B81097) Group for Click Chemistry: The terminal azide group is a key functional handle for the modular synthesis of PROTACs. It enables the use of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to covalently link the azide-modified linker to a ligand bearing a terminal alkyne.[2] This reaction is highly efficient, specific, and can be performed under mild conditions, making it ideal for the synthesis of complex biomolecules like PROTACs.[2] This modular approach allows for the rapid generation of a library of PROTACs with different linkers, target-binding ligands, or E3 ligase ligands for optimization studies.

Biotin Moiety for Detection and Purification: The biotin group provides a powerful tool for the detection, purification, and study of the PROTAC's interactions. Biotin has a very high affinity for streptavidin and avidin, a property that can be exploited in various biochemical assays. For instance, biotinylated PROTACs can be used in pull-down assays to isolate the target protein and its binding partners, or in surface plasmon resonance (SPR) or bio-layer interferometry (BLI) experiments to study the kinetics of ternary complex formation.

Quantitative Data on PROTAC Performance

The efficacy of a PROTAC is typically evaluated by its ability to induce the degradation of the target protein, quantified by the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and the Dmax (the maximum percentage of target protein degradation).

| Target Protein | E3 Ligase Ligand | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| BRD4 | VHL | PEG/Alkyl | HCT116 | 292 | 76 | [3] |

| HDAC3 | VHL | PEG/Alkyl | HCT116 | 440 | 77 | [4] |

| BRD4 | CRBN | Piperazine/PEG | MDA-MB-231 | 60 | >95 | |

| EGFR (mutant) | VHL | Pyrido[3,4-d] pyrimidine | HCC827 | 34.8 | Not Specified | |

| BET Proteins | CRBN | PEG | Not Specified | 30 (UbMax) | Not Specified |

Experimental Protocols

PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for conjugating a this compound linker to an alkyne-functionalized target-binding ligand.

Materials:

-

This compound

-

Alkyne-functionalized target-binding ligand

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Water, deionized

-

Reaction vial

Procedure:

-

Prepare Stock Solutions:

-

Dissolve this compound in DMSO to a final concentration of 10 mM.

-

Dissolve the alkyne-functionalized ligand in DMSO to a final concentration of 10 mM.

-

Prepare a 100 mM stock solution of CuSO4 in water.

-

Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

-

Prepare a 200 mM stock solution of THPTA in water.

-

-

Reaction Setup:

-

In a reaction vial, combine 1 equivalent of the alkyne-functionalized ligand with 1.1 equivalents of the this compound solution.

-

Add THPTA and CuSO4 to the reaction mixture. A 1:2 ratio of CuSO4 to THPTA is recommended.

-

Add sodium ascorbate to the reaction mixture to a final concentration of 5 mM to initiate the reaction.

-

-

Reaction and Purification:

-

Allow the reaction to proceed at room temperature for 1-4 hours, monitoring by LC-MS.

-

Once the reaction is complete, purify the PROTAC product using reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final this compound-containing PROTAC.

-

Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

-

Cells expressing the target protein

-

PROTAC compound

-

Cell culture medium and reagents

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment:

-

Plate cells at an appropriate density and allow them to attach overnight.

-

Treat the cells with a serial dilution of the PROTAC compound for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS and add lysis buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentration of all samples.

-

Add Laemmli sample buffer and boil the samples to denature the proteins.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

-

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

This protocol provides a method to assess the formation of the ternary complex between the target protein, PROTAC, and E3 ligase.

Materials:

-

Tagged target protein (e.g., GST-tagged)

-

Tagged E3 ligase (e.g., His-tagged)

-

PROTAC compound

-

TR-FRET donor antibody (e.g., Tb-anti-GST)

-

TR-FRET acceptor antibody (e.g., AF488-anti-His)

-

Assay buffer

-

Microplate reader capable of TR-FRET measurements

Procedure:

-

Assay Setup:

-